molecular formula C18H24BrNO3 B1374419 Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate CAS No. 1194374-64-5

Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate

Cat. No. B1374419
M. Wt: 382.3 g/mol
InChI Key: NZSBMAJIONQUET-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific data for “Tert-butyl 6-bromospiro[chromane-2,4’-piperidine]-1’-carboxylate” is not available in the retrieved information .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Synthesis

    • Amino acid ionic liquids (AAILs) are used for organic synthesis .
    • To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
    • The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Synthetic Organic Chemistry

    • Tert-butyl bromide, an organobromine compound, is used as a standard reagent in synthetic organic chemistry .
    • It is used to introduce tert-butyl groups .
    • For example, tert-butylation of cyclopentadiene gives di-tert-butylcyclopentadiene .
  • Study of Nucleosides

    • Tert-butyl bromide has been used to study the massive deadenylation of adenine based-nucleosides induced by halogenated alkanes (alkyl halides) under physiological conditions .
    • 2-Bromo-2-methylpropane causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
  • Dipeptide Synthesis

    • Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used in dipeptide synthesis .
    • The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Chemical Transformations

    • The crowded tert-butyl group has a unique reactivity pattern and is used in chemical transformations .
    • It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Reactions with Tert-butyl Bromide

    • Tert-butyl bromide, an organobromine compound, is used as a standard reagent in synthetic organic chemistry .
    • It is used to introduce tert-butyl groups .
    • For example, tert-butylation of cyclopentadiene gives di-tert-butylcyclopentadiene .
  • Study of Nucleosides

    • Tert-butyl bromide has been used to study the massive deadenylation of adenine based-nucleosides induced by halogenated alkanes (alkyl halides) under physiological conditions .
    • 2-Bromo-2-methylpropane causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .
  • Phase Transitions

    • Tert-butyl bromide has been used to study phase transitions from orthorhombic Pmn21 phase III at low temperatures (measurements from 95 K), to a disordered rhombohedral phase II at 205-213 K .
    • Phase II can exist from 213-223 K, partly coincident with an FCC phase I, which can be observed between 210-250 K .
    • Phase transitions have also been studied at high pressure (up to 300MPa) .
  • Chemical Transformations

    • The crowded tert-butyl group has a unique reactivity pattern and is used in chemical transformations .
    • It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Dipeptide Synthesis

    • Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used in dipeptide synthesis .
    • The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

properties

IUPAC Name

tert-butyl 6-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)22-18/h4-5,12H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBMAJIONQUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate

CAS RN

1194374-64-5
Record name tert-butyl 6-bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
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